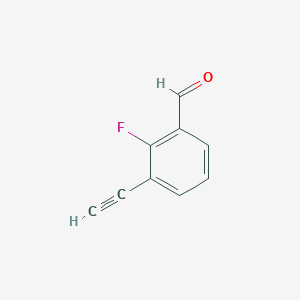

3-Ethynyl-2-fluorobenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

3-ethynyl-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO/c1-2-7-4-3-5-8(6-11)9(7)10/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLBNYZSSLBQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethynyl 2 Fluorobenzaldehyde and Its Analogs

Foundational Retrosynthetic Approaches

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, readily available starting materials. For 3-ethynyl-2-fluorobenzaldehyde, three primary disconnection points can be identified, each suggesting a different forward-synthetic strategy.

Csp-Csp² Bond Disconnection: The bond between the aromatic ring and the ethynyl (B1212043) group is a common point for disconnection. This strategy leads to a 2-fluoro-3-halobenzaldehyde precursor and an acetylene (B1199291) equivalent, such as trimethylsilylacetylene (B32187). The forward reaction corresponding to this disconnection is typically a transition metal-catalyzed cross-coupling reaction, most notably the Sonogashira coupling.

C-F Bond Disconnection: Cleavage of the carbon-fluorine bond suggests a synthesis starting from a 3-ethynyl-2-halobenzaldehyde (where the halogen is typically chlorine or bromine). The introduction of the fluorine atom in the forward synthesis is achieved via a nucleophilic aromatic substitution, specifically a halogen-fluorine exchange (Halex) reaction.

C-CHO Bond Disconnection: A third approach involves disconnecting the formyl (aldehyde) group. This retrosynthetic step points to a 1-ethynyl-2-fluorobenzene (B1630581) intermediate. The forward synthesis would then require a formylation reaction to introduce the aldehyde group onto the aromatic ring. However, formylation of aromatic rings that are deactivated by electron-withdrawing substituents like fluorine can be challenging and may result in low yields. google.com

Direct Functionalization Strategies

These methods focus on introducing the key functional groups—specifically the ethynyl moiety—onto a pre-existing fluorinated benzaldehyde (B42025) framework.

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. researchgate.net It is arguably the most common and efficient method for synthesizing aryl alkynes like this compound. The reaction involves the coupling of an aryl halide (or triflate) with a terminal alkyne, co-catalyzed by palladium and copper complexes. scielo.org.mxscielo.org.mx

The typical reaction scheme involves a 2-fluoro-3-halobenzaldehyde (most commonly the iodide or bromide for higher reactivity) and a protected or terminal alkyne like trimethylsilylacetylene (TMSA). The use of TMSA is often preferred, followed by a simple deprotection step to yield the terminal alkyne. A base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine), is required to act as both a solvent and a proton scavenger. researchgate.net

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Aryl Iodide/Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Triethylamine | Good to Excellent | researchgate.net |

| 2,5-diiodobenzoyl)morpholine | Arylacetylene | Pd₂(dba)₃, PPh₃, CuI | DMSO | Good | scielo.org.mx |

| Halogenated Aromatic Acids | Phenylacetylene | Pd(OAc)₂, TPPTS, CuI | K₂CO₃ / Water | Good to Excellent | researchgate.net |

| 2-chloro-3-methoxyquinoxaline | Terminal Alkyne | Pd(PPh₃)₄, CuI | Triethylamine | High | rsc.org |

The term "fluoroalkynylation" typically refers to the introduction of a fluorine-bearing alkyne moiety. While direct fluoroalkynylation of an aryl precursor is a specialized and less common strategy for this target, the broader category of introducing an alkynyl group to a fluorinated arene is highly relevant. Beyond the classic Sonogashira reaction, other transition-metal-catalyzed methods have been developed for the ethynylation of aryl halides. These modern variants may offer advantages such as copper-free conditions or enhanced functional group tolerance. The incorporation of fluorine-containing groups into organic molecules via transition-metal catalysis is a burgeoning field of research, though much of the focus has been on fluoroalkylation (introducing groups like -CF₃, -CF₂H) rather than fluoroalkynylation. nih.govbeilstein-journals.org

Precursor-Based Synthetic Routes

These strategies involve synthesizing a precursor molecule that already contains some of the key structural features of the target, followed by a final transformation to install the remaining group.

The halogen-exchange (Halex) reaction is a well-established method for synthesizing aromatic fluorides. thieme-connect.deiaea.org This process involves a nucleophilic aromatic substitution where a halide, typically chloride or bromide, is displaced by a fluoride (B91410) anion. google.com For the synthesis of this compound, this route would begin with 3-ethynyl-2-chlorobenzaldehyde.

The reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. google.comdntb.gov.ua The success of the Halex reaction depends on the activation of the aryl halide towards nucleophilic attack. In this case, the electron-withdrawing aldehyde group at the ortho position to the halogen atom provides the necessary activation to facilitate the substitution. google.com

| Starting Material | Fluorinating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Potassium Fluoride | Sulfolane | 210°C | 73% | google.com |

| 4-Chlorobenzaldehyde | Potassium Fluoride | - | - | - | wikipedia.org |

| Chlorobenzaldehydes | Alkali Fluoride | Dipolar Aprotic Medium | - | ~70% and over | google.com |

The concept of de novo synthesis involves the construction of a complex molecule from simple, fundamental precursors. wikipedia.org In the context of this compound, this could imply building the substituted aromatic ring itself from acyclic components.

However, the specified methodology, "organocatalytic fluorination of aldehydes," generally refers to a different class of reactions. Modern organocatalysis has enabled the efficient α-fluorination of aldehydes, which is the introduction of a fluorine atom on the carbon atom immediately adjacent to the aldehyde's carbonyl group. beilstein-journals.orgresearchgate.net This specific type of reaction is not directly applicable to the synthesis of this compound, where the fluorine atom is a substituent on the aromatic ring.

Direct C-H fluorination of an aromatic ring using organocatalytic methods is a significantly more complex challenge and is not a standard synthetic route for this class of compounds. Therefore, while a true de novo synthesis of the fluorinated aromatic core is theoretically possible, it represents a more arduous and less common pathway compared to the functionalization of existing aromatic scaffolds as described in the preceding sections.

Investigations into Chemo-, Regio-, and Stereoselectivity in Synthesis

The synthesis of this compound and its analogs often involves substrates with multiple reactive sites, making chemo-, regio-, and stereoselectivity crucial aspects to consider. In the context of the Sonogashira coupling, these selectivities are influenced by several factors, including the nature of the halogen, the electronic and steric properties of the substituents on the aromatic ring, the choice of catalyst and ligands, and the reaction conditions.

Chemoselectivity: In the synthesis of this compound from a dihalogenated precursor, such as a molecule containing both a bromine and an iodine atom, chemoselectivity becomes a key consideration. The carbon-iodine bond is generally more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond. This difference in reactivity allows for selective coupling at the iodine-bearing position while leaving the bromine intact for potential further functionalization. rsc.org This principle is widely exploited in the synthesis of complex molecules.

Regioselectivity: When starting from a dihalogenated 2-fluorobenzaldehyde, such as 2-fluoro-1,3-dibromobenzene or 2-fluoro-1-bromo-3-iodobenzene, the regioselectivity of the Sonogashira coupling determines the position of the incoming ethynyl group. The regiochemical outcome is governed by the relative reactivity of the carbon-halogen bonds. As mentioned, the C-I bond is more reactive than the C-Br bond. In the case of a molecule with two different halogen atoms, the coupling will preferentially occur at the more reactive site.

For a substrate like 4,6-dichloro-2-pyrone, studies have shown that the Sonogashira coupling exhibits high regioselectivity for the 6-position. rsc.org Theoretical studies indicate that oxidative addition at the C-6 position is both kinetically and thermodynamically favored. rsc.org This preference is attributed to the electronic effects of the substituents on the ring. Similar considerations would apply to the synthesis of this compound from a dihalogenated precursor, where the electronic influence of the fluorine and aldehyde groups would direct the regioselectivity of the coupling. The choice of the palladium catalyst and, particularly, the ligands can also play a crucial role in controlling the regioselectivity. rsc.org For instance, the use of monodentate versus bidentate phosphine (B1218219) ligands can switch the preferred site of coupling in diiodopurine derivatives. rsc.org

Stereoselectivity: For the synthesis of this compound itself, which is an achiral molecule, stereoselectivity is not a factor. However, in the synthesis of its analogs where a chiral center might be present or introduced, controlling the stereochemistry would be of paramount importance. While the Sonogashira coupling itself does not create a new stereocenter at the aromatic ring, subsequent reactions or the use of chiral alkynes would necessitate careful consideration of stereoselective methods.

Scalability Assessments and Process Optimization for Production

The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound requires careful assessment of scalability and rigorous process optimization. The Sonogashira coupling, while a powerful tool, presents several challenges on a larger scale, including catalyst cost and removal, reaction safety, and product purification.

Scalability Assessments: Key factors to consider for the scalability of the synthesis of this compound include:

Raw Material Availability and Cost: The cost and availability of the starting materials, such as 3-bromo-2-fluorobenzaldehyde (B121081) and the acetylene source, are primary considerations for commercial production.

Catalyst Efficiency and Loading: The efficiency of the palladium and copper catalysts is crucial. High turnover numbers (TONs) and turnover frequencies (TOFs) are desirable to minimize the catalyst loading, thereby reducing costs and the burden of metal removal from the final product.

Reaction Conditions: The reaction temperature, pressure, and time need to be optimized for large-scale production to ensure safety, efficiency, and energy conservation. The use of high pressures, for instance, might require specialized and costly equipment.

Work-up and Purification: The isolation and purification of the final product must be amenable to large-scale operations. Chromatographic purification, often used in the laboratory, is generally not feasible for large quantities. Crystallization, distillation, or extraction are preferred methods.

Process Optimization: To develop a robust and efficient manufacturing process, several parameters of the Sonogashira coupling can be optimized:

Catalyst and Ligand Selection: A wide range of palladium catalysts and phosphine ligands are available for the Sonogashira reaction. libretexts.org Screening different catalyst systems can lead to improved yields, lower catalyst loadings, and milder reaction conditions. For example, the use of highly active bridged-bis(N-heterocyclic carbene)palladium(II) complexes has been shown to be effective in related coupling reactions at low catalyst loadings. nih.gov

Solvent Selection: The choice of solvent can significantly impact the reaction rate, yield, and ease of product isolation. scielo.org.mx Solvents like dimethylformamide (DMF), acetonitrile (B52724), and amines are commonly used. Green solvents are increasingly being considered to improve the environmental footprint of the process.

Base Selection: The choice of the amine base can influence the reaction outcome. Both the type of amine (e.g., triethylamine, diisopropylamine) and its concentration can be optimized.

Catalyst Removal: The removal of residual palladium and copper from the final product is a critical step, especially for pharmaceutical applications. Various techniques, including treatment with activated carbon, silica-based metal scavengers, or nanofiltration, can be employed and optimized.

Continuous Flow Technology: Continuous flow reactors offer several advantages for the optimization and scaling up of chemical processes, including improved heat and mass transfer, enhanced safety, and the potential for automated optimization. thalesnano.comnih.gov The use of a continuous flow system for the Sonogashira coupling could allow for rapid screening of reaction conditions and catalysts, leading to a more efficient and scalable process. thalesnano.com Bayesian optimization has also emerged as a powerful tool for the rapid optimization of reaction conditions in both batch and flow chemistry. youtube.com

Below is an interactive data table summarizing key parameters for optimization in the synthesis of this compound.

| Parameter | Options | Considerations for Optimization |

| Starting Material | 3-Bromo-2-fluorobenzaldehyde, 3-Iodo-2-fluorobenzaldehyde | Reactivity (I > Br), cost, and availability. |

| Acetylene Source | Acetylene gas, Trimethylsilylacetylene, Ethynylmagnesium bromide | Safety (acetylene gas is explosive), ease of handling, need for deprotection step. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Activity, stability, cost, and ease of removal. |

| Copper Co-catalyst | CuI, CuBr | Activity and potential for side reactions (e.g., Glaser coupling). |

| Ligand | Triphenylphosphine, other phosphine ligands, N-heterocyclic carbenes | Can influence catalyst activity, stability, and selectivity. |

| Solvent | Triethylamine, DMF, Acetonitrile, THF | Polarity, boiling point, solubility of reagents, and ease of removal. |

| Base | Triethylamine, Diisopropylamine, K₂CO₃ | Strength, solubility, and impact on reaction rate and side reactions. |

| Temperature | Room temperature to 100 °C | Balancing reaction rate with potential for side reactions and decomposition. |

| Purification Method | Column chromatography, Crystallization, Distillation | Scalability, efficiency, and final product purity requirements. |

Reactivity and Mechanistic Investigations of 3 Ethynyl 2 Fluorobenzaldehyde

Chemical Transformations of the Aldehyde Functional Group

The aldehyde group in 3-Ethynyl-2-fluorobenzaldehyde is a primary site for reactivity, characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity is further influenced by the electron-withdrawing effects of the adjacent fluorine atom and the ethynyl (B1212043) group, making it highly susceptible to nucleophilic attack.

Nucleophilic Addition Reactions and Condensation Processes (e.g., Imine/Schiff Base Formation)

The carbonyl carbon of an aldehyde is sp² hybridized and forms a polar double bond with oxygen, rendering the carbon atom partially positive and thus electrophilic. libretexts.orgmasterorganicchemistry.com Nucleophiles readily attack this electrophilic center, breaking the pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org This fundamental process, known as nucleophilic addition, is a cornerstone of aldehyde chemistry. masterorganicchemistry.comwikipedia.org

The reactivity of this compound in these reactions is heightened by the electronic properties of its substituents. The ortho-fluoro and meta-ethynyl groups are electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | Benzylamine | Imine (Schiff Base) |

| Secondary Amine | Pyrrolidine | Enamine |

| Hydride | Sodium borohydride | Primary Alcohol |

| Organometallic Reagent | Phenylmagnesium bromide | Secondary Alcohol |

| Cyanide | Hydrogen cyanide | Cyanohydrin |

Intramolecular Cyclization Pathways Triggered by the Aldehyde Moiety

The aldehyde functionality of this compound can serve as a trigger for complex intramolecular cascade reactions. In studies involving structurally related o-(2-acyl-1-ethynyl)benzaldehydes, the aldehyde group plays a crucial role in initiating cyclization processes when reacted with amino acid derivatives. nih.govacs.org

One such pathway involves a reaction with N-acylglycines, which leads to the formation of indeno[2,1-c]pyran-3-ones. nih.govacs.org A proposed mechanism suggests that the reaction begins with the formation of an oxazolone (B7731731) from the N-acylglycine. This is followed by a 1,2-addition of the oxazolone to the aldehyde group of the benzaldehyde derivative. nih.govacs.org This step initiates a cascade of cyclizations, ultimately forming two new C-C bonds and two new C-O bonds in a single step to construct the final fused ring system. nih.govacs.org

Alternatively, when free amino acids are used under similar conditions, the reaction pathway shifts to produce 1-oxazolonylisobenzofurans. nih.govacs.org The mechanism for this transformation also begins with the formation of an oxazolone intermediate and its subsequent 1,2-addition to the aldehyde. However, this is followed by a selective 5-exo-dig oxynucleophilic cyclization onto the alkyne, forming a C-O bond and constructing the isobenzofuran (B1246724) ring system. nih.govacs.org These examples highlight the aldehyde's ability to initiate complex molecular rearrangements and constructions, dictated by the nature of the reacting partner.

Reactivity Profiles of the Ethynyl Functional Group

The terminal alkyne, or ethynyl group, is another key reactive site in this compound. Its reactivity is characterized by the acidity of the terminal proton and the electron-rich triple bond, which can participate in a variety of addition, cycloaddition, and metal-catalyzed reactions.

Alkynylation Reactions with Carbonyl Compounds

Terminal alkynes can be deprotonated by a strong base to form a metal acetylide, which is a potent carbon nucleophile. This acetylide can then participate in nucleophilic addition reactions with electrophiles such as aldehydes and ketones. This process, known as alkynylation, results in the formation of a new carbon-carbon bond and produces a propargyl alcohol. While specific studies on this compound acting as the nucleophile in this context are not detailed, its terminal alkyne can be expected to undergo this fundamental transformation. The resulting propargyl alcohols are versatile synthetic intermediates.

Cycloaddition Reactions (e.g., [3+2] Cyclizations with Phosphonites and Triazoles)

The ethynyl group is an excellent participant in cycloaddition reactions, particularly [3+2] cycloadditions, which are powerful methods for constructing five-membered rings.

One notable example is the reaction with unsaturated phosphonites. Ethynyl-phosphonites have been shown to undergo [3+2] cyclization reactions with aldehydes to form 1,3-oxaphosphole-3-oxides. researchgate.netnih.gov This transformation requires a base, such as triethylamine (B128534), and proceeds through a stepwise mechanism. researchgate.netnih.gov By analogy, the ethynyl group of this compound could react with suitable 1,3-dipoles like phosphonites to yield novel phosphorus-containing heterocycles. researchgate.netnih.gov

Perhaps the most well-known cycloaddition involving alkynes is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. frontiersin.orgnih.gov This reaction can be conducted thermally but often produces a mixture of regioisomers. frontiersin.org The development of metal catalysis, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has rendered the reaction highly regioselective, typically yielding the 1,4-disubstituted triazole isomer. frontiersin.orgnih.govmdpi.com The ethynyl group of this compound is an ideal substrate for this "click chemistry" reaction, allowing for its conjugation to a wide variety of molecules bearing an azide (B81097) group. mdpi.com Oxidative [3+2] cycloadditions of triazenes with ethynylbenzene have also been reported to construct 1,2,3-triazolium skeletons. researchgate.net

| Reaction Type | Reactant Partner | Catalyst/Conditions | Product |

| [3+2] Cycloaddition | Unsaturated Phosphonite | Triethylamine (base) | 1,3-Oxaphosphole derivative |

| [3+2] Cycloaddition | Organic Azide | Copper(I) salt (CuAAC) | 1,4-Disubstituted-1,2,3-triazole |

| [3+2] Cycloaddition | Triazene | t-BuOCl, KPF6 | 1,2,3-Triazolium salt |

Metal-Catalyzed Transformations Involving the Alkyne

The ethynyl group is highly responsive to transition metal catalysis, which can activate the C-C triple bond towards a variety of transformations. beilstein-journals.orgnih.gov

Gold Catalysis: Cationic gold(I) complexes are particularly effective at activating alkynes, rendering them susceptible to nucleophilic attack. smith.edu This has been exploited in numerous synthetic transformations, including the addition of alcohols and water, as well as complex cycloisomerization reactions. beilstein-journals.orgawuahlab.com For instance, gold catalysts have been used in the synthesis of substituted furans from alkynyl precursors and in the cyclization of 2-alkynylphenol derivatives to form α-fluorobenzofuranones. nih.govnih.gov Gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals has also been developed to synthesize indenone derivatives. nih.gov The ethynyl group of this compound is a prime substrate for such gold-catalyzed activations.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions involving alkynes, such as the Sonogashira coupling. Furthermore, palladium catalysis can be employed for more complex cascade reactions. For example, a palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with terminal alkynes has been developed to synthesize fluorinated fused furans. rsc.orgdntb.gov.ua This demonstrates the potential for reactions involving both the fluoro and ethynyl groups within the same molecule or in intermolecular reactions.

Copper Catalysis: As mentioned previously, copper is the catalyst of choice for the highly efficient and regioselective azide-alkyne cycloaddition (CuAAC). nih.govmdpi.com Copper catalysis is also used in other transformations, such as the haloalkynylation of arynes, where a bromoalkyne can react with an in-situ generated aryne. nih.gov

Ruthenium Catalysis: Ruthenium catalysts have been employed for the ortho-alkynylation of benzoic acids with bromoalkynes, proceeding through a chelation-assisted mechanism. nih.gov This type of directed C-H functionalization showcases another avenue for the reactivity of the ethynyl group in concert with other functionalities on the aromatic ring.

Impact of the Fluorine Substituent on Reaction Kinetics and Selectivity

The fluorine atom at the C-2 position, ortho to the aldehyde, exerts a profound influence on the molecule's reactivity. This influence stems from a combination of strong electronic effects and potential stereochemical guidance.

The fluorine substituent significantly modulates the electronic properties of both the aldehyde and ethynyl reaction centers through powerful inductive and resonance effects.

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly, it significantly increases the electrophilicity of the carbonyl carbon of the aldehyde group. This heightened electrophilicity enhances the rate of nucleophilic attack at the aldehyde, a key step in many of the reactions the molecule undergoes, including multi-component reactions.

Resonance Effect (+R): While fluorine possesses lone pairs that can be donated to the aromatic ring via a resonance effect, this effect is generally weaker than its powerful inductive pull. The +R effect is most pronounced at the para position and has a lesser impact on the ortho and meta positions. For this compound, the primary electronic influence on the adjacent aldehyde group is the dominant -I effect.

These electronic modifications make the aldehyde group more susceptible to nucleophilic addition and influence the acidity of the terminal proton of the ethynyl group, impacting its utility in coupling and condensation reactions.

The stereochemical outcome of reactions involving this compound can be influenced by the strategic placement of the fluorine and ethynyl groups, particularly in the context of asymmetric synthesis. While specific studies on the inherent diastereoselectivity imparted by the fluorine atom in this exact molecule are limited, the broader class of ortho-alkynylbenzaldehydes has been shown to be excellent substrates in enantioselective transformations.

In such reactions, stereocontrol is typically achieved externally through the use of chiral catalysts. For instance, asymmetric tandem reactions of o-alkynylbenzaldehydes with amines and diazo compounds have been successfully catalyzed by chiral silver imidodiphosphate complexes to produce chiral 1,2-dihydroisoquinoline (B1215523) derivatives with high enantiomeric excess (ee). acs.orgnih.gov Similarly, chiral gold(III) complexes have been used to achieve asymmetric carboalkoxylation of ortho-alkynylbenzaldehydes with up to 99% ee. researchgate.net The fluorine substituent can play a secondary role in these catalyst-controlled reactions by modifying the electronic environment of the substrate, which can fine-tune the substrate-catalyst interaction and potentially enhance the observed enantioselectivity.

Multi-Component Reactions (MCRs) and Cascade Processes

The dual functionality of the aldehyde and ethynyl groups makes this compound an ideal candidate for multi-component reactions (MCRs) and cascade processes, which allow for the rapid construction of complex molecular architectures from simple precursors in a single operation. wikipedia.orgnih.gov

The Kabachnik–Fields reaction is a classic three-component reaction that synthesizes α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite (B83602). wikipedia.org The general mechanism involves the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of the phosphite to the C=N double bond. nih.govorganic-chemistry.org

While specific examples utilizing this compound are not prominent in the literature, its structural features are highly conducive to this transformation. The key considerations for its reactivity are:

Enhanced Electrophilicity: The strong electron-withdrawing inductive effect of the ortho-fluorine substituent renders the aldehyde's carbonyl carbon highly electrophilic. This is expected to accelerate the initial step of the reaction, which is either imine formation with the amine or the formation of an α-hydroxyphosphonate intermediate. nih.govnih.gov

Substrate Scope: The reaction is broadly applicable to a range of aldehydes. mdpi.com The presence of the ethynyl group offers a valuable synthetic handle for post-reaction modifications, allowing the α-aminophosphonate products to be further elaborated through reactions like click chemistry or Sonogashira coupling.

The reaction pathway, whether proceeding through an imine or an α-hydroxyphosphonate intermediate, is influenced by the basicity of the amine and the reaction conditions. organic-chemistry.org Given the activated nature of the aldehyde, this compound is a promising substrate for generating novel α-aminophosphonates bearing both fluorine and alkyne functionalities.

A significant application of this compound and related compounds is in the synthesis of complex fused heterocycles through cascade reactions. Research has demonstrated a highly regioselective and divergent approach to synthesize both Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans from a common o-(2-acyl-1-ethynyl)benzaldehyde precursor. nih.govnih.gov

This process utilizes the Erlenmeyer–Plöchl azlactone (EPA) reaction. nih.gov When o-(2-acyl-1-ethynyl)benzaldehydes (a class that includes derivatives of this compound) react with N-acylglycines, a cascade cyclization occurs, leading to the formation of Indeno[2,1-c]pyran-3-ones. This involves the sequential formation of two C-C bonds and two C-O bonds. nih.govnih.gov

Conversely, reacting the same benzaldehyde substrates with free amino acids under similar conditions yields 1-Oxazolonylisobenzofurans. This pathway involves the formation of a C-C bond followed by a selective 5-exo-dig cyclization to form the C-O bond. nih.govfigshare.com The presence of an electron-withdrawing fluorine substituent on the benzaldehyde ring is well-tolerated in these reactions, proceeding smoothly to give the desired heterocyclic products in moderate to good yields. nih.gov

| Reactant 1 | Reactant 2 (Amino Acid Type) | Key Conditions | Major Product Class | Ref. |

|---|---|---|---|---|

| o-(2-Acyl-1-ethynyl)benzaldehyde (with EWG like F) | N-Acylglycines (e.g., Hippuric acid) | NaOAc, Ac2O, CH3CN, 80-100 °C | Indeno[2,1-c]pyran-3-ones | nih.govnih.gov |

| o-(2-Acyl-1-ethynyl)benzaldehyde (with EWG like F) | Free Amino Acids (e.g., Glycine) | NaOAc, Ac2O, 80 °C | 1-Oxazolonylisobenzofurans | nih.govnih.gov |

Radical Reactions and Directed Fluorination

The reactivity of this compound under radical conditions is less explored in the literature. However, the constituent functional groups suggest potential pathways for radical-mediated transformations. The aldehyde C-H bond can be a target for hydrogen atom abstraction to form an acyl radical, which could then engage in subsequent reactions. The ethynyl group is susceptible to radical addition, which could initiate cyclization cascades. For example, radical-triggered cyclizations of structurally related 2-(allyloxy)arylaldehydes have been reported to form chroman-4-ones.

Regarding directed fluorination, this term typically refers to the synthesis of fluorinated molecules. Methodologies exist for the ortho-C-H fluorination of benzaldehydes using palladium catalysis with transient directing groups. However, the application of further directed fluorination to a molecule that is already fluorinated, such as this compound, appears to be an underexplored area of research.

Therefore, it is not possible to provide an article on the "" with a focus on "Enantioselective Catalysis in Transformations Involving this compound" as requested. The necessary detailed research findings, including data tables and specific examples of its application in this context, are not available in the public domain.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utility as a Preeminent Chemical Building Block and Synthon

In the realm of organic synthesis, 3-Ethynyl-2-fluorobenzaldehyde serves as a valuable chemical building block and synthon. synthiaonline.comethz.ch Chemical building blocks are foundational molecular units used in the creation of more complex compounds. fluorochem.co.uk The aldehyde group can participate in a variety of classic organic reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, allowing for the extension of the carbon skeleton. The terminal alkyne functionality is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, enabling the efficient and specific linkage of molecular fragments. chemscene.com The fluorine atom, with its high electronegativity and small size, can influence the electronic properties and conformation of the molecule, often imparting desirable characteristics to the final product.

The strategic placement of these functional groups allows for sequential and orthogonal chemical transformations, making it a powerful tool for synthetic chemists. This versatility enables the construction of diverse molecular scaffolds, which are essential for the exploration of new chemical space in drug discovery and materials science.

Design and Development of Fluorinated Bioactive Molecules

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. mdpi.comresearchgate.net Fluorine can improve metabolic stability, increase binding affinity, and alter the acidity or basicity of nearby functional groups. mdpi.com this compound provides a ready-made scaffold for the synthesis of such fluorinated bioactive molecules. nih.govmdpi.com

This compound is utilized as a key pharmaceutical intermediate in the synthesis of more complex drug candidates. bldpharm.com In the process of drug discovery, lead optimization is a critical phase where an initial "hit" compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.comdanaher.com The reactive handles on this compound allow medicinal chemists to systematically modify its structure and explore the structure-activity relationships (SAR) of a particular compound series. patsnap.com This iterative process of design, synthesis, and biological testing is fundamental to the development of new medicines. nih.gov

Covalent inhibitors are a class of drugs that form a stable, covalent bond with their biological target, often leading to prolonged and potent inhibition. nih.gov The ethynyl (B1212043) group of this compound can act as a "warhead" in the design of such inhibitors. researcher.life Research has demonstrated that 2-ethynylbenzaldehyde-based compounds can be used to develop lysine-targeting irreversible covalent inhibitors for protein kinases and nonkinases. nih.govmiddlebury.eduresearchgate.net These inhibitors function by reacting with a nucleophilic lysine (B10760008) residue in the active site of the target protein. nih.gov This strategy has been successfully applied to develop potent and selective inhibitors for targets such as ABL kinase and the epidermal growth factor receptor (EGFR). researcher.lifenih.gov

The fight against malaria is heavily reliant on the discovery of new and effective drugs to combat the emergence of drug-resistant parasite strains. mmv.orgrsc.org Research in this area involves the synthesis and evaluation of novel compounds with antimalarial activity. While direct contributions of this compound to antimalarial drug candidates are not extensively detailed in the provided context, its role as a versatile building block suggests its potential utility in the synthesis of complex molecules designed to target the Plasmodium parasite. researchgate.netmdpi.com The development of new antimalarial agents often involves the exploration of novel chemical scaffolds, a process where versatile synthons like this compound can play a crucial role. nih.gov

Fluorinated amino acids and their derivatives are important components of many pharmaceuticals. nih.govbeilstein-journals.orgnih.gov The introduction of fluorine can significantly impact the conformational preferences and biological activity of peptides and other amino-containing molecules. beilstein-journals.org The aldehyde functionality of this compound can be readily converted into an amino group through reactions like reductive amination. This provides a synthetic route to novel fluorinated amino compounds that can be used as building blocks for peptidomimetics or other nitrogen-containing bioactive molecules. nih.gov

Radiopharmaceutical Development and Molecular Imaging Probes

Molecular imaging is a powerful tool in biomedical research and clinical diagnostics, allowing for the non-invasive visualization of biological processes at the molecular level. nih.gov This field relies on the use of molecular imaging probes, which are often radiolabeled molecules that selectively bind to a specific biological target. nih.govmskcc.org The development of these probes is a key area of radiopharmaceutical science. cornell.edu

The structural features of this compound make it an attractive scaffold for the development of such probes. The alkyne group can be used for the attachment of a radiolabel, such as fluorine-18 (B77423) (¹⁸F), a commonly used positron-emitting radionuclide for Positron Emission Tomography (PET) imaging. The fluorinated benzaldehyde (B42025) core can be elaborated into a variety of structures designed to target specific proteins or cellular processes.

Strategies for Radioisotope Incorporation (e.g., Fluorine-18, Gallium-68)

The development of radiolabeled molecules for Positron Emission Tomography (PET) imaging is a cornerstone of modern diagnostics. This compound serves as a scaffold that can be modified to incorporate positron-emitting radionuclides like Fluorine-18 and Gallium-68.

Fluorine-18 (¹⁸F): Fluorine-18 is a widely used radionuclide in PET imaging due to its favorable decay characteristics. Direct labeling of this compound with ¹⁸F is generally not feasible. A more practical approach involves a multi-step synthesis where a precursor molecule is first prepared. In this precursor, the stable ¹⁹F atom is replaced with a suitable leaving group, such as a nitro group (-NO₂) or a trimethylammonium salt (-N(CH₃)₃⁺). This "activates" the aromatic ring for nucleophilic aromatic substitution. The precursor is then reacted with cyclotron-produced [¹⁸F]fluoride ion to introduce the radioisotope, followed by subsequent chemical modifications to yield the final radiotracer.

Gallium-68 (⁶⁸Ga): Gallium-68 is a metallic radioisotope that is conveniently obtained from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator. Unlike ¹⁸F, which forms a covalent bond, ⁶⁸Ga³⁺ is incorporated into a molecule via coordination chemistry. This requires the presence of a chelator—a molecule that can form multiple bonds to the metal ion, sequestering it in a stable complex.

This compound itself lacks a chelating function. Therefore, a key strategy involves covalently attaching a bifunctional chelator to the molecule. The aldehyde group provides a convenient handle for this modification. For instance, a chelator functionalized with an amine group (e.g., DOTA-amine, NOTA-amine) can be reacted with the aldehyde to form an imine, which is subsequently reduced to a stable amine linkage. This modified compound, now equipped with a powerful chelator, can be efficiently labeled with ⁶⁸GaCl₃ to form the final PET imaging agent.

| Property | Fluorine-18 (¹⁸F) | Gallium-68 (⁶⁸Ga) |

|---|---|---|

| Half-life | 109.8 minutes | 67.8 minutes |

| Production | Cyclotron | ⁶⁸Ge/⁶⁸Ga Generator or Cyclotron |

| Incorporation Method | Covalent C-F bond formation (Nucleophilic Substitution) | Coordination complex with a chelator |

| Key Requirement for Scaffold | Precursor with a good leaving group | Attachment of a bifunctional chelator (e.g., DOTA, NOTA) |

Role in Agrochemical Discovery and Development

The incorporation of fluorine into active molecules is a well-established strategy in the agrochemical industry to enhance the efficacy and stability of pesticides. nbinno.comccspublishing.org.cnresearchgate.net Fluorinated compounds often exhibit improved metabolic resistance and enhanced biological activity. nbinno.comresearchgate.net While this compound is not a commercialized agrochemical itself, its chemical structure represents a valuable scaffold for the discovery and development of new active ingredients.

Fluorinated benzaldehydes are known precursors and intermediates in the synthesis of various agrochemicals, including herbicides and fungicides. google.comguidechem.com The fluorine atom can significantly alter the electronic properties of the molecule, potentially leading to stronger binding to target enzymes or receptors in pests and weeds. nbinno.com

Furthermore, the ethynyl group offers a site for further chemical elaboration. Molecules containing ethynyl moieties have been investigated for pesticidal properties, including as insecticides. google.comnih.gov This reactive group allows for the construction of more complex derivatives through reactions like Sonogashira coupling or click chemistry, enabling the creation of large libraries of candidate compounds for high-throughput screening. Therefore, this compound serves as a versatile building block, combining two key functional groups—a fluoroaromatic ring and an alkyne—that are known to contribute to potent agrochemical activity.

Explorations in Material Science Applications

The unique combination of functional groups in this compound makes it an intriguing monomer for the synthesis of advanced functional materials. chemscene.com Both fluorinated aromatic compounds and polyacetylene-type structures are known to form materials with desirable properties such as high thermal stability, chemical resistance, and unique optoelectronic characteristics. nbinno.comnih.gov

The terminal alkyne group is particularly suited for polymerization reactions. nih.gov Through transition-metal-catalyzed processes like cyclotrimerization or coupling reactions such as the Sonogashira coupling, this compound can be used to synthesize conjugated polymers. mdpi.commdpi.com The incorporation of the fluorinated aromatic ring into the polymer backbone is expected to enhance properties like thermal stability and solubility in organic solvents, while also modulating the electronic energy levels of the material. nbinno.comnih.gov

These resulting polymers could have applications in various areas of material science. man.ac.uk Potential uses include high-performance plastics, dielectric layers in microelectronics, or as components in organic light-emitting diodes (OLEDs) and photovoltaic devices, where the electronic properties of conjugated polymers are exploited.

| Functional Group | Associated Material Property | Potential Application |

|---|---|---|

| Ethynyl (Alkyne) | Ability to form conjugated polymers | Organic semiconductors, Conductive polymers |

| Fluorine | Thermal stability, Chemical resistance, Low dielectric constant | High-performance polymers, Advanced coatings |

| Benzaldehyde | Site for cross-linking or functionalization | Thermosetting resins, Functional polymer surfaces |

Computational and Theoretical Studies

Electronic Structure Calculations and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 3-Ethynyl-2-fluorobenzaldehyde, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and various reactivity descriptors. The presence of the electron-withdrawing fluorine atom and the π-system of the ethynyl (B1212043) group are expected to significantly influence the electronic properties of the benzaldehyde (B42025) scaffold.

Molecular Properties and Reactivity Descriptors:

Quantum chemical calculations can predict a range of molecular properties that are crucial for understanding the reactivity of this compound. These descriptors help in predicting how the molecule will interact with other chemical species.

| Property | Predicted Value/Description | Implication |

| Dipole Moment | Moderate to high | Influences solubility and intermolecular interactions. |

| HOMO-LUMO Gap | Relatively small | A smaller gap suggests higher chemical reactivity. mdpi.com |

| Electron Affinity | High | Indicates a propensity to accept electrons. |

| Ionization Potential | Moderate | Energy required to remove an electron. |

| Chemical Hardness | Low to moderate | Correlates with the stability of the molecule. mdpi.com |

| Electrophilicity Index | High | Suggests a strong electrophilic character. |

This table presents predicted trends for this compound based on general principles of computational chemistry and the electronic nature of its substituents.

The molecular electrostatic potential (MEP) surface, another output of electronic structure calculations, can visualize the regions of positive and negative electrostatic potential on the molecule. For this compound, the aldehyde oxygen would be a region of high negative potential (an electron-rich site), making it a likely site for electrophilic attack. Conversely, the aldehyde carbon and the aromatic ring would exhibit positive potential, indicating susceptibility to nucleophilic attack.

Mechanistic Elucidation through Quantum Chemical Methods (e.g., DFT Calculations)

Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.netresearchgate.netnih.gov By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway.

For reactions involving this compound, such as nucleophilic additions to the carbonyl group or reactions at the ethynyl moiety, DFT calculations can be employed to:

Identify Transition States: Determine the geometry of the highest energy point along the reaction coordinate.

Calculate Activation Barriers: Quantify the energy required to reach the transition state, which is related to the reaction rate.

Evaluate Reaction Thermodynamics: Calculate the change in enthalpy and Gibbs free energy to determine the spontaneity of a reaction.

For instance, in a study of the reaction between benzaldehyde and 4-amino-4H-1,2,4-triazole, DFT calculations were used to identify three transition states corresponding to hemiaminal formation, internal rearrangement, and the final Schiff base product. nih.gov Similar computational approaches could be applied to understand the reactivity of this compound in various chemical transformations. nih.gov

Conformational Analysis and Dynamic Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function, especially in a biological context. Conformational analysis of this compound can predict its preferred spatial arrangement. The presence of the ortho-fluoro substituent is expected to influence the orientation of the aldehyde group. Studies on ortho-fluorobenzaldehydes suggest a preference for the O-trans conformation, where the carbonyl oxygen is directed away from the fluorine atom, although the energy difference between conformers can be small and solvent-dependent. beilstein-journals.org

Conformational Preferences of Ortho-Fluorobenzaldehydes:

| Conformer | Dihedral Angle (F-C-C=O) | Relative Stability |

| O-trans | ~180° | Generally more stable |

| O-cis | ~0° | Generally less stable |

This table illustrates the expected conformational preferences for an ortho-fluorobenzaldehyde scaffold based on published studies.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in aqueous solution or within a protein binding site. nih.govnih.govresearchgate.netacs.orgmdpi.com MD simulations track the movements of atoms over time, offering a view of the molecule's flexibility, solvent interactions, and conformational changes. nih.govnih.govresearchgate.netacs.orgmdpi.com This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target. nih.govnih.govresearchgate.netacs.orgmdpi.com

In Silico Ligand Design and Prediction of Binding Affinities in Biological Systems

The unique structural features of this compound, including its aromatic ring, hydrogen bond acceptor (carbonyl oxygen), and the rigid ethynyl group, make it an interesting scaffold for in silico ligand design. A pharmacophore model, which describes the essential three-dimensional arrangement of chemical features required for biological activity, can be developed based on this scaffold. dovepress.comnih.govmdpi.comcore.ac.uk

Potential Pharmacophoric Features of this compound:

| Feature | Description |

| Aromatic Ring | Can engage in π-π stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor | The carbonyl oxygen can interact with hydrogen bond donors in a protein. |

| Alkyne Moiety | Can act as a rigid linker or interact with specific residues. |

| Fluorine Atom | Can modulate electronic properties and participate in halogen bonding. |

This table outlines the potential pharmacophoric features of the this compound scaffold.

Once a pharmacophore model is established, computational techniques can be used to predict the binding affinity of derivatives of this compound to a specific biological target. Methods such as molecular docking can predict the preferred orientation of the ligand within the binding site of a protein and estimate the strength of the interaction. More rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can provide more accurate predictions of binding affinities.

Virtual Screening Approaches for Library Design and Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov A combinatorial library of compounds can be designed around the this compound scaffold, where different chemical groups are systematically varied at different positions on the molecule. mdpi.com

This virtual library can then be screened against the three-dimensional structure of a target protein using molecular docking programs. The compounds are ranked based on their predicted binding affinity, and the top-ranking molecules are selected for further experimental testing. This approach significantly reduces the time and cost associated with traditional high-throughput screening. nih.govnih.gov

The benzaldehyde scaffold itself is a common feature in many biologically active molecules, and its derivatives have been explored as inhibitors for various enzymes. nih.gov Therefore, a virtual library based on this compound could be a valuable resource for identifying novel lead compounds for a range of therapeutic targets. The process of lead optimization can then be employed to further refine the properties of the identified hits to improve their potency, selectivity, and pharmacokinetic properties. creative-biostructure.comdanaher.comnih.govaltasciences.comyoutube.com

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 3-Ethynyl-2-fluorobenzaldehyde by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: In the proton NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The ethynyl (B1212043) proton should appear as a sharp singlet, typically around δ 3.0-3.5 ppm. For the closely related compound, 2-ethynyl-5-fluorobenzaldehyde, the aldehydic proton appears at δ 10.48 (d, J = 3.2 Hz) and the ethynyl proton at δ 3.44 (d, J = 0.5 Hz). bham.ac.uk

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the aldehyde is the most deshielded, appearing in the range of δ 185-195 ppm. The aromatic carbons will resonate between δ 110 and 165 ppm, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JCF). The two sp-hybridized carbons of the ethynyl group will have characteristic shifts between δ 75 and 95 ppm. For 2-ethynyl-5-fluorobenzaldehyde, the carbonyl carbon appears at δ 190.3, and the ethynyl carbons at δ 84.2 and 78.35. bham.ac.uk

¹⁹F NMR: The fluorine-19 NMR spectrum will provide specific information about the fluorine environment. For a fluorine atom attached to an aromatic ring, the chemical shift is sensitive to the electronic effects of the other substituents. The signal for the fluorine in this compound is expected to be a complex multiplet due to coupling with the neighboring aromatic protons.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H | 9.5 - 10.5 | s | - |

| ¹H | 7.0 - 8.0 | m | - |

| ¹H | 3.0 - 3.5 | s | - |

| ¹³C | 185 - 195 | s | - |

| ¹³C | 110 - 165 | m | ¹JCF ≈ 250 Hz |

| ¹³C | 75 - 95 | s | - |

| ¹⁹F | -100 to -140 | m | - |

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. For this compound (C₉H₅FO), the expected exact mass can be calculated and compared to the experimental value to confirm its composition.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound and for identifying any impurities or degradation products. The fragmentation pattern observed in the mass spectrum can provide structural information. Common fragmentation pathways for benzaldehyde (B42025) derivatives may include the loss of the formyl group (CHO), carbon monoxide (CO), and rearrangements of the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The key expected vibrational frequencies are:

C-H stretch (alkyne): A sharp band around 3300 cm⁻¹.

C-H stretch (aromatic): Bands in the region of 3000-3100 cm⁻¹.

C≡C stretch (alkyne): A weak to medium band in the range of 2100-2260 cm⁻¹.

C=O stretch (aldehyde): A strong, sharp band between 1680 and 1715 cm⁻¹.

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

C-F stretch: A strong band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyne | ≡C-H stretch | ~3300 |

| Aromatic | =C-H stretch | 3000-3100 |

| Alkyne | C≡C stretch | 2100-2260 |

| Aldehyde | C=O stretch | 1680-1715 |

| Aromatic | C=C stretch | 1450-1600 |

| Fluoroaromatic | C-F stretch | 1000-1300 |

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the precise positions of all atoms can be determined.

This technique would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. While no specific crystallographic data for this compound has been reported, this method remains the gold standard for absolute structure elucidation.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are essential for the separation and purification of this compound, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating components of a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound can be used for identification, and the peak area can be used for quantification to determine the purity of the sample. The use of a diode-array detector would also provide the UV-Vis spectrum of the compound, aiding in its identification.

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry, can be used to investigate the redox properties of this compound. By applying a varying potential to an electrode in a solution containing the compound, one can determine its oxidation and reduction potentials.

These measurements can provide insights into the electronic nature of the molecule, including the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electron-withdrawing aldehyde and fluorine groups, as well as the π-system of the ethynyl group and the aromatic ring, are all expected to influence the electrochemical behavior of the molecule. No specific electrochemical data for this compound is currently available in the literature.

Emerging Research Directions and Future Perspectives

Development of Innovative Catalytic Systems for Synthesis and Transformations

The synthesis and functionalization of 3-ethynyl-2-fluorobenzaldehyde heavily rely on the development of sophisticated catalytic systems. The primary method for introducing the ethynyl (B1212043) group at the 3-position is the Sonogashira coupling reaction. nih.govnih.govrsc.org This palladium- and copper-co-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne is a cornerstone of modern organic synthesis. nih.gov For the synthesis of this compound, this would typically involve the coupling of a dihalobenzaldehyde precursor with a suitable alkyne. Research in this area is focused on creating more efficient, robust, and selective catalysts. This includes the development of novel phosphine (B1218219) ligands for the palladium center and exploring copper-free Sonogashira protocols to mitigate toxicity concerns. nih.gov

Furthermore, the reactivity of the ethynyl and aldehyde groups in this compound provides a platform for a multitude of catalytic transformations. Phosphazene bases have been shown to catalyze the tandem addition-cyclization reaction of o-alkynylbenzaldehydes with various nucleophiles, leading to the formation of isobenzofuran (B1246724) derivatives under mild conditions. nih.gov The development of synergistic catalysis, where two distinct catalysts simultaneously activate the nucleophile and the electrophile, presents a powerful strategy for new reaction development involving this compound. rsc.orgyoutube.com

| Catalyst System | Reaction Type | Potential Application for this compound |

| Palladium/Copper | Sonogashira Coupling | Synthesis of the core structure |

| Phosphazene Bases | Tandem Addition-Cyclization | Formation of isobenzofuran derivatives |

| Synergistic Catalysts | Various | Development of new, efficient transformations |

Advanced Applications in Targeted Drug Delivery and Theranostics

The ethynyl group of this compound is a key functional handle for its application in advanced biomedical technologies, particularly in targeted drug delivery and theranostics. The terminal alkyne allows for its participation in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.netnsf.gov This highly efficient and bioorthogonal reaction can be used to conjugate the molecule to biomolecules, such as peptides, antibodies, or nanoparticles, for targeted delivery to specific cells or tissues. nih.gov

The fluorine atom offers another dimension for biomedical applications. The introduction of fluorine can enhance the metabolic stability and binding affinity of drug candidates. nih.gov Furthermore, the positron-emitting isotope fluorine-18 (B77423) can be incorporated for use in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. This dual functionality of targeting and imaging makes this compound a promising scaffold for the design of theranostic agents—compounds that combine therapeutic and diagnostic capabilities. nih.gov These agents can be designed to not only deliver a therapeutic payload but also to be visualized within the body, allowing for real-time monitoring of drug distribution and efficacy. nih.gov

| Feature | Application Area | Mechanism/Advantage |

| Ethynyl Group | Targeted Drug Delivery | Click chemistry conjugation to targeting moieties |

| Fluorine Atom | Theranostics | Enhanced metabolic stability, potential for PET imaging |

| Aldehyde Group | Prodrug Design | Formation of cleavable linkers for drug release |

Integration with Artificial Intelligence and Machine Learning for Chemical Synthesis and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery, and their application to molecules like this compound is a burgeoning area of research. rsc.org AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic steps, optimize reaction conditions, and even propose novel synthetic routes. researchgate.netbohrium.com For a molecule with multiple reactive sites like this compound, ML models can help predict the selectivity of a given reaction, saving significant time and resources in the laboratory. ed.ac.uknih.gov

In the context of drug discovery, AI can be used to screen virtual libraries of compounds derived from the this compound scaffold for potential biological activity. mpg.de By learning the relationships between chemical structure and biological function, ML models can identify promising candidates for further experimental investigation. scielo.org.mx This data-driven approach can significantly accelerate the early stages of drug development. Furthermore, AI can aid in the design of novel theranostic agents by predicting properties such as binding affinity, pharmacokinetic profiles, and imaging characteristics.

| AI/ML Application | Area of Impact | Potential Benefit |

| Retrosynthesis Prediction | Chemical Synthesis | Design of efficient and novel synthetic routes |

| Reaction Outcome Prediction | Chemical Synthesis | Optimization of reaction conditions and selectivity |

| Virtual Screening | Drug Discovery | Identification of potentially bioactive derivatives |

| Property Prediction | Drug Discovery | Design of theranostic agents with desired characteristics |

Sustainable Synthetic Approaches and Green Chemistry Principles in Production

The production of fine chemicals like this compound is increasingly being guided by the principles of green chemistry, which aim to minimize waste, reduce energy consumption, and use renewable resources. mdpi.comresearchgate.netthermofisher.com Research in this area focuses on developing more sustainable synthetic routes. For the synthesis of benzaldehyde (B42025) derivatives, this includes the use of greener solvents, catalysts, and starting materials. rsc.orgthermofisher.com

One promising approach is the use of biocatalysis. mdpi.com Enzymes can carry out highly selective transformations under mild conditions, often in aqueous environments, thereby reducing the need for harsh reagents and organic solvents. The development of biocatalytic methods for the synthesis and modification of functionalized benzaldehydes is an active area of research. mdpi.comresearchgate.net Another strategy is the intensification of chemical processes, such as using reactive distillation, which combines reaction and separation into a single unit, leading to significant energy and cost savings. rsc.orgnih.gov The application of these green chemistry principles to the entire lifecycle of this compound, from its synthesis to its final application, is a key goal for future research.

| Green Chemistry Principle | Application to this compound |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials |

| Catalysis | Development of more efficient and recyclable catalysts |

| Safer Solvents and Auxiliaries | Use of water or other benign solvents |

| Energy Efficiency | Process intensification and reactions at ambient conditions |

Exploration of Novel Chemical Transformations for Complex Molecular Architectures

The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of complex molecular architectures, particularly heterocyclic and polycyclic aromatic compounds. The ortho-alkynylbenzaldehyde motif is known to undergo a variety of cyclization reactions. youtube.commdpi.com For example, tandem addition-cyclization reactions can be used to construct isobenzofuran rings. nih.gov

The presence of the ethynyl group also opens the door to a wide range of metal-catalyzed transformations beyond the Sonogashira coupling. Palladium-catalyzed cascade reactions, for instance, can be initiated at the ethynyl group to build complex polycyclic systems. dergipark.org.tr The aldehyde group can participate in multicomponent reactions, allowing for the rapid assembly of complex molecules from simple starting materials. The exploration of novel chemical transformations of this compound is a vibrant area of research with the potential to unlock new classes of compounds with interesting biological or material properties.

| Reaction Type | Resulting Structure |

| Tandem Addition-Cyclization | Isobenzofuran derivatives |

| Palladium-Catalyzed Cascade Reactions | Polycyclic aromatic compounds |

| Multicomponent Reactions | Complex heterocyclic systems |

| Cyclization with Amino Acid Derivatives | Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans |

常见问题

Q. What are the recommended synthetic routes for preparing 3-Ethynyl-2-fluorobenzaldehyde with high purity?

The synthesis of this compound typically involves Sonogashira coupling between 2-fluoro-3-iodobenzaldehyde and trimethylsilylacetylene, followed by desilylation. Key steps include:

- Catalytic system optimization : Use Pd(PPh₃)₂Cl₂/CuI in a degassed mixture of THF and triethylamine (3:1) under inert conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water yields >95% purity. Monitor by TLC (Rf = 0.3 in hexane:EtOAc 7:3) .

- Quality control : Confirm purity via HPLC (C18 column, acetonitrile/water 60:40, retention time ~8.2 min) and NMR (absence of residual solvents like THF or TMS signals) .

Q. How can the structural integrity of this compound be validated experimentally?

A multi-technique approach is critical:

- NMR spectroscopy : NMR should show a singlet at ~-110 ppm (C-F), while NMR confirms the aldehyde proton (~10.1 ppm) and ethynyl proton (~3.1 ppm) .

- FT-IR : Characteristic peaks for C≡C stretch (~2100 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretch (~1200 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 163.0364 (calculated for C₉H₅FO) .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation of vapors .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents due to the aldehyde’s reactivity .

- First aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .

Advanced Research Questions

Q. How does the electron-withdrawing fluorinated substituent influence the reactivity of this compound in cross-coupling reactions?

The 2-fluoro group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the ethynyl group can slow Suzuki-Miyaura couplings. Computational studies (DFT at B3LYP/6-31G*) show reduced LUMO energy (-1.8 eV) compared to non-fluorinated analogs, favoring electron-deficient reaction pathways . Experimental data from analogous compounds (e.g., 4-(trifluoromethyl)benzaldehyde) support these findings .

Q. What strategies mitigate side reactions (e.g., aldehyde oxidation or ethynyl polymerization) during storage or reactions?

- Stabilization : Store under argon at -20°C with molecular sieves (3Å) to prevent moisture-induced degradation .

- Reaction conditions : Use radical inhibitors (e.g., BHT) in thermal reactions. For Pd-catalyzed couplings, maintain low temperatures (0–5°C) to suppress aldehyde decarbonylation .

- Monitoring : Employ in situ IR spectroscopy to track aldehyde consumption and detect byproducts like carboxylic acids .

Q. How can this compound be utilized in designing photoactive materials or bioactive molecules?

- Photocatalysis : The ethynyl group enables conjugation with π-systems (e.g., porphyrins), enhancing light absorption. Studies on 3-(trifluoromethyl)benzaldehyde derivatives show red-shifted UV-Vis spectra (λmax ~320 nm) .

- Medicinal chemistry : The fluorinated aldehyde serves as a precursor for Schiff base ligands in metallodrugs. For example, Cu(II) complexes of analogous aldehydes exhibit anticancer activity (IC₅₀ = 5–10 μM in HeLa cells) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the aldehyde’s stability under basic conditions. How can researchers reconcile this?

Discrepancies arise from solvent choice and base strength:

- In aqueous NaOH (pH >12), rapid aldol condensation occurs, forming dimers.

- In anhydrous THF with mild bases (e.g., K₂CO₃), the compound remains stable for >24 hours . Recommendation : Pre-screen reaction conditions via small-scale trials with LC-MS monitoring to identify degradation pathways .

Methodological Tools

Q. What computational methods predict the spectroscopic properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。